5-oxododecanoic Acid

Beschreibung

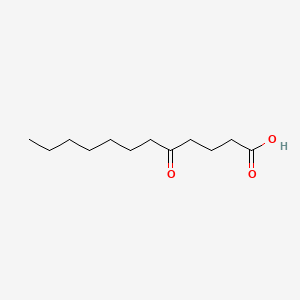

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

3637-16-9 |

|---|---|

Molekularformel |

C12H22O3 |

Molekulargewicht |

214.3 g/mol |

IUPAC-Name |

5-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h2-10H2,1H3,(H,14,15) |

InChI-Schlüssel |

WTQMFERWXACENH-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)CCCC(=O)O |

Kanonische SMILES |

CCCCCCCC(=O)CCCC(=O)O |

Andere CAS-Nummern |

3637-16-9 |

Physikalische Beschreibung |

Waxy solid; Peaches and cream like aroma |

Löslichkeit |

Very slightly soluble in water Soluble (in ethanol) |

Herkunft des Produkts |

United States |

Biological Roles and Metabolic Pathways of 5 Oxododecanoic Acid

Involvement in Cellular Energy Metabolism

Fatty acid derivatives such as 5-oxododecanoic acid are recognized for their roles in biochemical pathways related to energy metabolism. ontosight.ai Like other medium-chain fatty acids, it can serve as a substrate for energy production within the cell. ontosight.ai

The primary catabolic process for fatty acids to generate energy is beta-oxidation, which occurs in the mitochondria. wikipedia.org This metabolic pathway systematically breaks down fatty acids into two-carbon acetyl-CoA units. wikipedia.org These acetyl-CoA molecules then enter the citric acid cycle, leading to the production of ATP, the main energy currency of the cell. wikipedia.org Medium-chain fatty acids, a class that includes this compound, are notable for their ability to be transported directly into the mitochondria for beta-oxidation, a process that differs from the transport mechanism for long-chain fatty acids. ontosight.ai The metabolism of the related 10-carbon compound, 5-oxodecanoic acid, influences the citric acid cycle and ketone body metabolism.

This compound is processed by the fatty acid oxidation machinery. nih.gov Research on the closely related compound 5-hydroxydecanoate (B1195396) (5-HD) provides insight into how such molecules are metabolized. Studies have shown that 5-HD is activated and processed through the initial steps of the β-oxidation pathway. nih.gov However, its metabolism is significantly slowed at the l-3-hydroxyacyl-CoA dehydrogenase (HAD) step. nih.gov This bottleneck can consequently impair the β-oxidation of other fatty acids, suggesting that the metabolism of 5-oxo fatty acids can have a broader regulatory impact on cardiac energy metabolism. nih.gov

Metabolic Pathways and Research Findings

| Pathway | Key Process / Enzyme | Observed Effect / Role | Related Compound Studied | Source |

|---|---|---|---|---|

| Beta-Oxidation | Mitochondrial fatty acid oxidation machinery | Serves as an energy source by being catabolized to acetyl-CoA. | General Fatty Acids | wikipedia.org |

| Beta-Oxidation | l-3-hydroxyacyl-CoA dehydrogenase (HAD) | Metabolism is slowed at this step, potentially impairing the oxidation of other fatty acids. | 5-Hydroxydecanoate | nih.gov |

| Citric Acid Cycle & Ketogenesis | Mitochondrial Metabolism | Influences key energy production pathways. | 5-Oxodecanoic acid |

Pathways of Energy Production

Participation in Intracellular Signaling Pathways

Oxo-fatty acids are increasingly recognized for their potential roles in intracellular signaling. ontosight.ai While direct research into the signaling functions of this compound is limited, the activities of structurally similar molecules suggest it may have signaling capabilities. For instance, another oxo-fatty acid, 10-oxo-12(Z)-octadecenoic acid, is known to activate the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in various physiological signaling processes. vulcanchem.com Furthermore, metabolites such as 3-hydroxydecanoic acid can act as agonists at G protein-coupled receptors like GPR84, which modulates immune responses. researchgate.net These examples highlight the potential for fatty acid derivatives with oxygenated functional groups to participate in complex signaling cascades. ontosight.aivulcanchem.com

Occurrence as a Biologically Active Metabolite

This compound is a biologically active metabolite that can be generated through various biochemical pathways. Its presence as a fatty acid derivative makes it a participant in metabolic networks. ontosight.ai

Oxo-fatty acids have been identified as key intermediates or substrates in microbial biotransformation and biocatalytic cascades. researchgate.net For example, ω-transaminases are enzymes used in microbial systems for the synthesis of 12-aminododecanoic acid from its precursor, 12-oxododecanoic acid. researchgate.net This demonstrates that oxododecanoic acids serve as valuable substrates in engineered microbial production of polyamides and other chemicals. researchgate.net In another example, baker's yeast (Saccharomyces cerevisiae) has been shown to stereospecifically reduce the related compound 5-oxodecanoic acid to 5-hydroxydecanoic acid, highlighting the role of these compounds as reactive intermediates in microbial metabolism.

Role in Microbial Biotransformation

| Microbial System / Enzyme | Substrate | Product | Significance | Source |

|---|---|---|---|---|

| ω-Transaminases | 12-Oxododecanoic acid | 12-Aminododecanoic acid | Production of valuable aminocarboxylic acids for polymers. | researchgate.net |

| Saccharomyces cerevisiae (Yeast) | 5-Oxodecanoic acid | 5-Hydroxydecanoic acid | Stereospecific reduction for producing chiral intermediates. |

Role as an Antifungal Compound in Microorganisms

This compound has been identified as a metabolite produced by certain bacteria, exhibiting notable antifungal properties. Research into natural biopreservatives has highlighted its role as part of a synergistic mixture of compounds that can inhibit the growth of spoilage fungi and yeasts.

Detailed research findings have primarily linked the production of this compound to the lactic acid bacterium (LAB) Lactobacillus plantarum. researchgate.net Specifically, the strain Lactobacillus plantarum HD1, which was isolated from kimchi, was found to produce this compound along with other active compounds. nih.govresearchgate.net These compounds were identified through purification and structural analysis using methods such as solid-phase extraction, recycling preparative HPLC, electrospray ionization-mass spectrometry, and nuclear magnetic resonance. nih.gov

The key antifungal compounds isolated from the culture of L. plantarum HD1 are detailed in the table below.

| Compound Name | Molecular Weight (MW) |

| This compound | 214 |

| 3-Hydroxy decanoic acid | 188 |

| 3-Hydroxy-5-dodecenoic acid | 214 |

| Source: nih.gov |

Studies have shown that the antifungal activity of the compounds produced by L. plantarum HD1 is more potent against filamentous fungi than against yeasts. nih.gov While the precise mechanism of action for this compound is not fully elucidated, the antifungal activity of similar hydroxy fatty acids is often attributed to their detergent-like properties, which can disrupt the structure and integrity of the fungal cell membrane. cabidigitallibrary.org

The potential application of these naturally derived antifungal compounds as biopreservatives has been demonstrated in food models. In one study, the addition of a culture supernatant from L. plantarum HD1, containing this compound, to Korean draft rice wine successfully prevented the growth of white film-forming yeasts. nih.gov This treatment extended the product's shelf-life from 11 days to 27 days at 10°C without requiring a sterilization process. nih.govresearchgate.net This finding underscores the potential of this compound and its co-metabolites in developing powerful biopreservative systems to prevent fungal spoilage in food and feed. nih.gov

The table below summarizes the core research findings regarding the antifungal role of this compound.

| Research Aspect | Finding |

| Producing Microorganism | Lactobacillus plantarum HD1 researchgate.netnih.govnih.gov |

| Source of Isolation | Kimchi nih.gov |

| Co-produced Antifungal Metabolites | 3-Hydroxy decanoic acid, 3-Hydroxy-5-dodecenoic acid cabidigitallibrary.org |

| Spectrum of Activity | Stronger inhibition against filamentous fungi compared to yeasts nih.gov |

| Demonstrated Application | Extended the shelf-life of Korean draft rice wine to 27 days nih.gov |

| Source: researchgate.netnih.govcabidigitallibrary.orgnih.gov |

Biosynthesis of 5 Oxododecanoic Acid

Natural Production Mechanisms in Microorganisms

Certain microorganisms are capable of producing oxo-fatty acids as part of their metabolic activities. These processes often involve the enzymatic modification of fatty acid precursors.

Research has identified specific strains of the lactic acid bacterium Lactobacillus plantarum as producers of 5-oxododecanoic acid. One study focusing on antimicrobial compounds from Lactobacillus plantarum isolated from kimchi identified this compound as one of the substances produced by the bacterium. scispace.com This demonstrates a direct biosynthetic capability for this specific compound within this species. Other research has shown that various strains of L. plantarum can produce related C12 hydroxylated fatty acids, such as 3-hydroxy-5-dodecenoic acid, which exhibit antimicrobial properties. researchgate.net

The enzymatic pathways within microorganisms that lead to oxo-fatty acids typically involve the oxidation of precursor fatty acids. In Lactobacillus plantarum, a multi-step metabolic pathway for the saturation of linoleic acid has been detailed, which serves as a model for oxo-fatty acid formation. pnas.org This process includes:

Hydration: The pathway is initiated by the hydration of a fatty acid's double bond. For instance, the enzyme hydratase (CLA-HY) acts on linoleic acid to generate 10-hydroxy-12-octadecenoic acid. pnas.org

Dehydrogenation: The resulting hydroxy fatty acid is then oxidized. A dehydrogenase (CLA-DH) converts the hydroxyl group into a keto group, producing a 10-oxo fatty acid intermediate. pnas.org

This sequence of hydration followed by dehydrogenation illustrates a defined enzymatic route for producing an oxo-fatty acid from an unsaturated fatty acid precursor in L. plantarum. pnas.org

Bioproduction by Lactobacillus plantarum

Theoretical and Proposed Biosynthetic Routes for Oxo-Fatty Acids

Beyond specific microbial production, the formation of oxo-fatty acids can be explained through established and theoretical biochemical pathways involving the modification of existing fatty acids or as part of their initial synthesis.

A primary theoretical route for the biosynthesis of oxo-fatty acids is the enzymatic oxidation of precursor polyunsaturated fatty acids. ontosight.ai This process is catalyzed by enzymes such as lipoxygenases and cytochrome P450 monooxygenases, which introduce oxygen into the fatty acid chain. ontosight.aiacs.org This initially leads to the formation of fatty acid hydroperoxides, which are unstable intermediates. These hydroperoxides can then be further converted into more stable oxo derivatives. ontosight.ai For example, in plants, a hydroperoxide lyase can cleave a fatty acid hydroperoxide to yield products that include oxo-dodecenoic acids. acs.org

De novo fatty acid synthesis is the process of building fatty acids from simpler precursors and occurs in the cytosol of cells. byjus.comallen.in The pathway begins with the precursor molecule acetyl-CoA. youtube.compressbooks.pub A critical and highly regulated first step is the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC), which requires ATP and biotin. byjus.comfirsthope.co.innih.gov

Following this activation step, the remainder of the synthesis is carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS). byjus.comfirsthope.co.in Throughout the elongation process, the growing fatty acid chain and the incoming two-carbon units (from malonyl-CoA) are attached to an Acyl Carrier Protein (ACP), which acts as a shuttle, moving the intermediates between the different enzymatic domains of the FAS complex. byjus.comnih.gov

Table 1: Key Enzymes in de novo Fatty Acid Synthesis

| Enzyme/Protein | Function |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA. byjus.comfirsthope.co.in |

| Acyl Carrier Protein (ACP) | Covalently holds the growing fatty acid chain and intermediates. byjus.comnih.gov |

| Malonyl/Acetyl-CoA Transacylase | Transfers the acetyl and malonyl groups to the FAS complex. byjus.com |

| β-Ketoacyl-ACP Synthase (KS) | Catalyzes the condensation reaction to form a β-ketoacyl-ACP. youtube.com |

| β-Ketoacyl-ACP Reductase | Reduces the keto group to a hydroxyl group. byjus.com |

| Dehydratase | Removes water to create a double bond. byjus.com |

| Enoyl-ACP Reductase | Reduces the double bond to form a saturated acyl-ACP. byjus.com |

The central carbon-carbon bond-forming reaction in fatty acid synthesis is a Claisen condensation . pressbooks.pubnumberanalytics.com This specific type of reaction in biological systems is a decarboxylating condensation, which makes the process highly favorable. nih.govnih.gov

The reaction involves the condensation of an acetyl group (the "primer" attached to a cysteine residue on the synthase enzyme) with a malonyl group (attached to the ACP). byjus.comfirsthope.co.in The mechanism is thought to proceed via the decarboxylation of the malonyl-ACP, which generates a reactive enolate ion. pressbooks.pub This enolate immediately attacks the carbonyl carbon of the acetyl group. The subsequent collapse of the tetrahedral intermediate results in the formation of a four-carbon β-ketoacyl-ACP (acetoacetyl-ACP in the first cycle) and the release of carbon dioxide. youtube.comrsc.org The energy released by the decarboxylation of the malonyl group drives the chain elongation forward. byjus.com This condensation step is catalyzed by the β-ketoacyl-ACP synthase (KS) domain of the FAS complex. youtube.com

Table 2: Steps of the Condensation Reaction in Fatty Acid Synthesis

| Step | Description | Reactants | Products |

| 1 | Loading | Acetyl-CoA, Malonyl-CoA, FAS-ACP | Acetyl-FAS, Malonyl-ACP |

| 2 | Decarboxylation | Malonyl-ACP | Enolate intermediate + CO₂ |

| 3 | Condensation | Acetyl-FAS + Enolate intermediate | β-Ketoacyl-ACP |

Enzymatic Steps in de novo Fatty Acid Synthesis

Reductions and Dehydrations

The biosynthesis of the saturated acyl chain of this compound is presumed to follow the canonical fatty acid synthase (FAS) pathway, a conserved and iterative process responsible for building fatty acids from smaller precursors. nih.govnumberanalytics.com This pathway involves a repeating four-step cycle of condensation, reduction, dehydration, and a second reduction to extend the acyl chain by two carbons in each cycle. slideshare.net The reduction and dehydration reactions are critical for removing the keto group introduced during the condensation step and for creating the saturated hydrocarbon chain. These steps are catalyzed by a series of discrete enzymes in the Type II FAS system found in bacteria and plants. aocs.orgnih.gov

The initial substrate for this sequence is a β-ketoacyl-acyl carrier protein (ACP) intermediate, which is generated by the condensation of an acyl-ACP with malonyl-ACP. researchgate.net To achieve a saturated acyl-ACP, ready for the next round of elongation, three sequential reactions are required:

First Reduction: The first step is the reduction of the β-keto group of the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP reductase (KR), an enzyme belonging to the short-chain dehydrogenase/reductase (SDR) superfamily. medchemexpress.comresearchgate.net This crucial reduction step utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as the reducing coenzyme, which donates a hydride ion to the ketone's carbonyl carbon, forming a (3R)-β-hydroxyacyl-ACP. acs.orglibretexts.orgacs.org In organisms like Escherichia coli and Streptococcus pneumoniae, this enzyme is encoded by the fabG gene. acs.orgnih.gov

Dehydration: Following the initial reduction, the β-hydroxyacyl-ACP intermediate undergoes dehydration to introduce a double bond into the acyl chain. This step is catalyzed by β-hydroxyacyl-ACP dehydratase (DH). proteopedia.orguniprot.org The enzyme removes a molecule of water, forming a trans-2-enoyl-ACP intermediate. researchgate.netlibretexts.org In many bacteria, two dehydratases, FabA and FabZ, can perform this function. wikipedia.org FabZ has broad substrate specificity, while FabA is particularly active on mid-length chains and can also isomerize the double bond, a key step in unsaturated fatty acid biosynthesis. wikipedia.orgnih.gov

Second Reduction: The final step in the cycle is the reduction of the double bond in trans-2-enoyl-ACP to yield a saturated acyl-ACP. This reaction is catalyzed by enoyl-ACP reductase (ER). nih.gov This enzyme also uses NADPH as the cofactor to saturate the carbon-carbon double bond. nih.govlibretexts.org The resulting saturated acyl-ACP is now two carbons longer than the starting acyl-ACP and is ready to serve as the substrate for the next condensation reaction. slideshare.net In E. coli, the primary enoyl-ACP reductase is the product of the fabI gene. nih.gov

This four-step cycle, including the two reductions and one dehydration, is repeated until the desired chain length is achieved. For this compound, this process would continue until a 12-carbon chain is synthesized.

Research into the fatty acid biosynthesis of Streptomyces species, which are known producers of diverse secondary metabolites including complex fatty acids, has identified the genes responsible for these reductive and dehydration steps. frontiersin.org Studies in Streptomyces coelicolor have shown that the enzymes 3-ketoacyl-ACP reductase (FabG), 3-hydroxyacyl-ACP dehydratase (FabA), and enoyl-ACP reductase (FabI) are shared between primary fatty acid synthesis and the biosynthesis of secondary metabolites derived from fatty acid precursors. pdx.edu

Table 1: Key Enzymatic Reactions in the Reduction and Dehydration Phase of Fatty Acid Biosynthesis

| Step | Enzyme Class | Common Enzyme(s) | Reaction Catalyzed | Cofactor |

| 1. First Reduction | β-Ketoacyl-ACP Reductase (KR) | FabG | β-Ketoacyl-ACP → (3R)-β-Hydroxyacyl-ACP | NADPH |

| 2. Dehydration | β-Hydroxyacyl-ACP Dehydratase (DH) | FabZ, FabA | (3R)-β-Hydroxyacyl-ACP → trans-2-Enoyl-ACP + H₂O | None |

| 3. Second Reduction | Enoyl-ACP Reductase (ER) | FabI | trans-2-Enoyl-ACP → Saturated Acyl-ACP | NADPH |

Enzymatic Transformations Involving 5 Oxododecanoic Acid

Biocatalytic Reduction of Keto Groups

The reduction of the keto group in 5-oxododecanoic acid is a key enzymatic transformation, leading to the formation of valuable chiral hydroxy acids and lactones. This process is primarily achieved through the use of carbonyl reductases, which exhibit high stereoselectivity.

Asymmetric Reduction to Chiral Hydroxy Acids and Lactones

The asymmetric reduction of this compound yields chiral 5-hydroxydecanoic acid, which can then undergo intramolecular cyclization to form the corresponding δ-lactone. researchgate.netresearchgate.net This transformation is of significant interest as chiral lactones are important building blocks for natural products and are widely used as flavor and fragrance compounds in the food and cosmetic industries. researchgate.netresearchgate.net The stereochemistry of the resulting lactone is crucial, as different enantiomers can possess distinct aromatic properties. jiangnan.edu.cn For instance, the enzymatic reduction of this compound can produce optically pure (R)- or (S)-δ-decalactone, depending on the enzyme used. researchgate.netresearchgate.netjiangnan.edu.cn

Role of Carbonyl Reductases in Stereoselective Biotransformations

Carbonyl reductases (CRs) are a class of enzymes that play a pivotal role in the stereoselective reduction of keto acids like this compound. researchgate.netresearchgate.netnih.gov These enzymes, often belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, catalyze the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. jiangnan.edu.cn The high stereoselectivity of these enzymes makes them ideal biocatalysts for producing enantiomerically pure compounds. researchgate.netresearchgate.net

Several carbonyl reductases have been identified and characterized for their ability to reduce this compound.

SmCR and SmCRM5: A novel carbonyl reductase, SmCR, from Serratia marcescens was found to catalyze the asymmetric reduction of this compound to yield chiral δ-decalactone with high enantiopurity. researchgate.netresearchgate.net However, the wild-type SmCR exhibited low efficiency. researchgate.net Through structure-guided directed evolution, a variant named SmCRM5 was developed. researchgate.netresearchgate.netnih.gov SmCRM5 demonstrated a significant 13.8-fold increase in specific activity towards this compound compared to the wild-type enzyme. researchgate.netresearchgate.netnih.gov This engineered enzyme also showed improved thermostability and catalytic efficiency. researchgate.net

OdCR1 and OdCR2: Two native carbonyl reductases, OdCR1 and OdCR2, were discovered in Saccharomyces cerevisiae through a genome-mining approach. researchgate.netresearchgate.netresearchgate.net Both enzymes were overexpressed in Escherichia coli for characterization. researchgate.netresearchgate.netresearchgate.net OdCR2, in particular, showed high stereoselectivity in the reduction of this compound, producing (R)-δ-decalactone. researchgate.netresearchgate.netresearchgate.net The optimal pH and temperature for OdCR2 activity with 4-oxodecanoic acid as a substrate were determined to be in PBS buffer. researchgate.net The presence of DMSO was found to enhance its activity. researchgate.net

HbKR: A novel NADPH-dependent carbonyl reductase from Hyphopichia burtonii (HbKR) has also been identified. jiangnan.edu.cn While it shows higher activity towards δ-keto acids, its efficiency with this compound was improved through protein engineering, resulting in the F207A/F86M variant with significantly increased specific activity. jiangnan.edu.cn

Table 1: Comparison of Carbonyl Reductases in the Reduction of this compound

| Enzyme | Source Organism | Product | Enantiomeric Excess (ee) | Yield | Key Findings |

|---|---|---|---|---|---|

| SmCR | Serratia marcescens | (R)-δ-decalactone | High | --- | First report of enzymatic synthesis of (R)-δ-decalactones from δ-keto acids using a free enzyme. researchgate.net |

| SmCRM5 | Serratia marcescens (engineered) | (R)-δ-decalactone | 99% | --- | 13.8-fold higher specific activity than wild-type SmCR; high space-time yield of 301 g L⁻¹ d⁻¹. researchgate.netresearchgate.netnih.gov |

| OdCR1 | Saccharomyces cerevisiae | (R)-δ-decalactone | --- | --- | Lower stereoselectivity compared to OdCR2. researchgate.netresearchgate.netresearchgate.net |

| OdCR2 | Saccharomyces cerevisiae | (R)-δ-decalactone | 98% | 92% | High stereoselectivity and conversion rate. researchgate.netresearchgate.netresearchgate.netresearchgate.net |

| HbKR (F207A/F86M) | Hyphopichia burtonii (engineered) | (S)-δ-decalactone | >99% | --- | 9.7-fold higher specific activity than wild-type HbKR. jiangnan.edu.cn |

Enantiopurity and Stereoselectivity in Product Formation

The enzymatic reduction of this compound is characterized by high enantiopurity and stereoselectivity, leading to the formation of specific stereoisomers of 5-hydroxydecanoic acid and, subsequently, δ-decalactone.

For example, the engineered carbonyl reductase SmCRM5 produces (R)-δ-decalactone with an enantiomeric excess (ee) of 99%. researchgate.netresearchgate.netnih.gov Similarly, OdCR2 from S. cerevisiae yields (R)-δ-decalactone with a 98% ee and a 92% yield. researchgate.netresearchgate.netresearchgate.netresearchgate.net In contrast, the engineered HbKR variant F207A/F86M produces (S)-δ-decalactone with an ee of over 99%. jiangnan.edu.cn This high degree of stereocontrol is a significant advantage of biocatalytic methods over traditional chemical synthesis. jiangnan.edu.cn

Cofactor Regeneration Systems in Biocatalysis

The carbonyl reductases involved in the reduction of this compound are typically dependent on the cofactor NADPH. jiangnan.edu.cn Since cofactors like NADPH are expensive, their stoichiometric use is not economically viable for large-scale applications. sciepublish.comillinois.edu Therefore, efficient cofactor regeneration systems are crucial for the practical application of these biocatalytic processes. sciepublish.comnih.gov

One common approach is to use a coupled-enzyme system. jiangnan.edu.cn For instance, glucose dehydrogenase (GDH) is often used to regenerate NADPH from NADP⁺ by oxidizing glucose. jiangnan.edu.cnresearchgate.net This allows for the use of a catalytic amount of the expensive cofactor, which is continuously recycled in the reaction system. jiangnan.edu.cnsciepublish.com The co-immobilization of the primary enzyme (e.g., SmCRM5) and the cofactor-regenerating enzyme (e.g., BmGDH from Bacillus megaterium) can further enhance the efficiency and stability of the system, particularly in continuous flow reactors. acs.org Such systems have been shown to significantly increase the catalytic efficiency and operational stability of the enzymes. acs.org

Multi-Enzymatic Cascade Reactions

Multi-enzymatic cascade reactions, where multiple enzymatic steps are carried out in a single pot, represent an advanced approach in biocatalysis. researchgate.netsciepublish.comrsc.org These cascades can be designed to synthesize complex molecules from simpler precursors, avoiding the need for isolation of intermediates, which reduces waste and production costs. nih.gov

In the context of this compound, a multi-enzymatic system can be envisioned for the production of various bifunctional compounds. sciepublish.com For example, a cascade could involve the initial reduction of this compound to 5-hydroxydecanoic acid by a carbonyl reductase, followed by further enzymatic modifications. sciepublish.com The development of such one-pot, multi-enzyme systems is a growing area of research aimed at creating more efficient and sustainable "green" chemical processes. sciepublish.comrsc.orgacs.org The successful implementation of these cascades requires careful optimization of reaction conditions and ensuring the compatibility of the different enzymes involved. nih.govmdpi.com

Sequential Enzymatic Transformations

Sequential enzymatic transformations involve multiple, distinct steps where the product of one enzymatic reaction becomes the substrate for the next. This approach allows for the optimization of each individual reaction step.

A notable example involves a multi-enzyme cascade for the production of ω-aminododecanoic acid, a monomer for nylon 12. In this pathway, dodecanoic acid is first hydroxylated at the ω-terminus. This is followed by oxidation to ω-oxododecanoic acid, which is then aminated. sciepublish.com While this specific cascade starts from dodecanoic acid, the intermediate ω-oxododecanoic acid highlights the principle of sequential enzymatic steps. For instance, a whole-cell biocatalyst co-expressing alcohol dehydrogenase (AlkJ) and ω-transaminase (ω-TA) was used for the sequential biotransformation of ω-hydroxydodecanoic acid. sciepublish.com This process converted 1.8 mM of the hydroxy acid into ω-aminododecanoic acid with an 87% conversion rate within 3 hours. sciepublish.com

Another sequential process involves the conversion of fatty acids to α-ketoacids. This is achieved through a cascade using a P450 monooxygenase for α-hydroxylation, followed by an α-hydroxyacid oxidase for the subsequent oxidation. nih.gov This demonstrates a two-step enzymatic sequence to achieve the desired transformation. nih.gov

One-Pot Biocatalytic Processes

One-pot biocatalytic processes combine multiple enzymatic reactions in a single reaction vessel, either simultaneously or sequentially without the isolation of intermediates. This approach is advantageous for its process intensification, reduced waste, and lower operational costs.

A one-pot, two-step cascade has been developed for the conversion of fatty acids into α-ketoacids. nih.gov This process utilizes a P450 monooxygenase and an α-hydroxyacid oxidase. nih.gov By running the reactions in a single pot, the system benefits from the internal recycling of hydrogen peroxide, which is a co-product of the second reaction and a co-substrate for the first. This strategy minimizes the degradation of the ketoacid product and enhances the longevity of the biocatalysts. nih.gov Using this one-pot approach, octanoic acid was converted to 2-oxooctanoic acid with over 99% conversion without the accumulation of the hydroxyacid intermediate. nih.gov

In the context of this compound, a key one-pot application is its reduction to produce chiral δ-decalactones. Carbonyl reductases (CRs) are instrumental in this transformation. For example, a novel carbonyl reductase from Serratia marcescens (SmCR) has been shown to catalyze the asymmetric reduction of this compound to yield (R)-δ-decalactone with high enantiopurity (up to 99% ee). researchgate.netresearchgate.net To overcome the need for expensive cofactors like NADPH, these reactions are often coupled with a cofactor regeneration system, such as using glucose dehydrogenase (GDH), creating a one-pot, dual-enzyme system. A co-immobilized system of a carbonyl reductase mutant (SmCRM5) and a glucose dehydrogenase (BmGDH) has been used in a continuous flow reactor for the production of (R)-δ-decalactone from this compound, achieving a high space-time yield. acs.org

Enzyme Engineering for Enhanced Biocatalytic Efficiency

To improve the performance of naturally occurring enzymes for industrial applications, researchers employ enzyme engineering techniques. These strategies aim to enhance catalytic activity, stability, and substrate specificity.

Directed Evolution Strategies

Directed evolution mimics the process of natural selection in a laboratory setting to evolve enzymes with desired properties. nih.govresearchgate.net This involves creating a large library of enzyme variants through random mutagenesis, followed by screening for improved performance. nih.gov

A prime example is the engineering of a carbonyl reductase from Hyphopichia burtonii (HbKR). jiangnan.edu.cn Through directed evolution, a variant, HbKR-F207A/F86M, was created. This mutant exhibited a specific activity of 8.37 U/mg towards this compound, which was a 9.7-fold increase compared to the wild-type enzyme. jiangnan.edu.cn This enhanced activity allowed for the efficient reduction of 100 mM this compound to optically pure (S)-δ-decalactone. jiangnan.edu.cn Molecular docking studies suggested that replacing the bulky phenylalanine residues with smaller ones created more space in the active site to accommodate the substrate in a more stable conformation. jiangnan.edu.cn

Similarly, a carbonyl reductase from Serratia marcescens (SmCR) was engineered through structure-guided directed evolution. The resulting variant, SmCRM5, showed a 13.8-fold higher specific activity towards this compound compared to the wild-type. researchgate.net This engineered enzyme produced (R)-δ-decalactone with 99% enantiomeric excess and a space-time yield of 301 g L⁻¹ d⁻¹. researchgate.net

Optimization of Enzyme Activity and Stability

Optimizing reaction conditions is crucial for maximizing enzyme performance. Key factors include temperature, pH, and substrate and enzyme concentrations. numberanalytics.comresearchgate.netlibretexts.org For instance, the reduction of this compound by baker's yeast is significantly influenced by pH, with an optimal pH around 5.

Immobilization is a common strategy to enhance enzyme stability and reusability. numberanalytics.com A carbonyl reductase mutant (SmCRM5) and a glucose dehydrogenase (BmGDH) were co-immobilized, leading to a significant increase in their catalytic efficiency and stability. acs.org The half-life of the immobilized SmCRM5 at 30 °C increased 57-fold. acs.org

The following table summarizes the improvement of a keto reductase through enzyme engineering:

| Enzyme Variant | Specific Activity (U/mg) towards this compound | Fold Increase | Product from this compound | Reference |

| Wild-Type HbKR | 0.86 | - | (S)-δ-decalactone | jiangnan.edu.cn |

| F207A/F86M HbKR | 8.37 | 9.7 | (S)-δ-decalactone | jiangnan.edu.cn |

| Wild-Type SmCR | Not specified | - | (R)-δ-decalactone | researchgate.net |

| SmCRM5 | 13.8-fold higher than wild-type | 13.8 | (R)-δ-decalactone | researchgate.net |

Whole-Cell Biocatalysis Approaches

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, which can be more cost-effective as it eliminates the need for enzyme purification and provides a natural environment for cofactor regeneration. chemrxiv.org

Baker's yeast (Saccharomyces cerevisiae) has been traditionally used as a whole-cell biocatalyst for the reduction of this compound to 5-hydroxydecanoic acid. biocat.com This process is dependent on NADPH and is influenced by factors like ATP levels and pH. More recently, engineered E. coli cells are commonly used. For instance, E. coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase are used for the synthesis of chiral lactones from their corresponding keto acids, including the conversion of this compound. researchgate.net

Whole-cell systems have also been engineered for multi-step syntheses. For example, the production of ω-aminododecanoic acid from dodecanoic acid was achieved using two different whole-cell E. coli systems in a one-pot reaction. sciepublish.com The first system, expressing CYP153A and ferric oxide reductase, catalyzed the ω-hydroxylation of dodecanoic acid. The second system, co-expressing alcohol dehydrogenase and ω-transaminase, then converted the intermediate to the final product. sciepublish.com This demonstrates the potential of using engineered whole-cell biocatalysts for complex transformations involving intermediates like oxo-dodecanoic acids.

The following table details examples of whole-cell biocatalysis involving oxododecanoic acid intermediates:

| Biocatalyst | Substrate | Key Enzymes Expressed | Product | Reference |

| Baker's Yeast | This compound | Endogenous reductases | 5-Hydroxydecanoic acid | |

| Engineered E. coli | Dodecanoic acid | CYP153A, Ferric oxide reductase | ω-Hydroxydodecanoic acid | sciepublish.com |

| Engineered E. coli | ω-Hydroxydodecanoic acid | Alcohol dehydrogenase, ω-Transaminase | ω-Aminododecanoic acid | sciepublish.com |

Synthetic Methodologies for 5 Oxododecanoic Acid and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides versatile and scalable methods for the production of oxo-fatty acids. These approaches often rely on the oxidation of precursors or the direct introduction of a keto group onto an aliphatic chain.

A direct and efficient method for preparing 4- and 5-oxocarboxylic acids involves the oxidation of the corresponding γ- and δ-lactones. One reported procedure utilizes buffered sodium hypochlorite (B82951) as the oxidizing agent researchgate.net. This method is notable for its simplicity and effectiveness in converting the cyclic ester functionality of a lactone into the ketone and carboxylic acid groups of an oxoacid researchgate.net. The reaction provides a straightforward pathway to compounds structurally related to 5-oxododecanoic acid, assuming the appropriate substituted δ-lactone precursor is available.

Table 1: Oxidation of Lactones to Oxocarboxylic Acids

| Starting Lactone | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| γ-Lactones | Buffered Sodium Hypochlorite | 4-Oxocarboxylic Acids | researchgate.net |

Introducing a ketone group at a specific, non-terminal position of a long aliphatic chain requires selective chemical strategies.

A photochemical hydroacylation reaction has been developed for producing saturated oxo-fatty acids (SOFAs) with the oxo group at various positions. This method involves reacting an alkene with an aldehyde in water, using phenylglyoxylic acid as a catalyst under light irradiation mdpi.com. By selecting the appropriate alkene and aldehyde, this environmentally friendly method allows for the targeted synthesis of a wide array of oxo-functionalized compounds mdpi.com.

Another strategy is the Lewis acid-induced Friedel-Crafts acylation of unsaturated fatty acids. For example, the reaction of oleic acid with various acyl chlorides in the presence of ethylaluminium dichloride (EtAlCl₂) yields β,γ-unsaturated ketocarboxylic acids aocs.org. This method provides a versatile route to functionalized oxo-fatty acids by adding an acyl group across the double bond aocs.org.

Oxidation of Lactones to Oxocarboxylic Acids

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to achieve transformations that are challenging by other means.

Unspecific peroxygenases (UPOs) have been identified for their ability to selectively hydroxylate saturated fatty acids at the C4 and C5 positions. These C4 and C5 hydroxy fatty acids are direct precursors to γ- and δ-lactones, respectively, through spontaneous or acid-catalyzed cyclization nih.gov. Importantly, the intermediate hydroxy fatty acids can be chemically oxidized to the corresponding oxo-fatty acids. Research has shown that UPOs can catalyze the hydroxylation of C8–C12 saturated fatty acids, with a preference for C4 hydroxylation, making γ-lactones the primary product nih.gov. A common issue is the overoxidation of the hydroxy fatty acids to form C4 and C5 oxo acids directly in the enzymatic step nih.gov. While this can be a direct route to the desired product, it can also be an unwanted side reaction if the hydroxy acid or lactone is the target. This overoxidation proceeds via sequential hydroxylation, forming a gem-diol that collapses to a ketone nih.gov.

Table 2: UPO-Catalyzed Hydroxylation of Fatty Acids

| Substrate (Fatty Acid) | Enzyme Class | Primary Hydroxylation Positions | Potential Oxo-Acid Product | Reference |

|---|---|---|---|---|

| Octanoic Acid (C8) | Unspecific Peroxygenase (UPO) | C4, C5 | 4-Oxooctanoic Acid, 5-Oxooctanoic Acid | nih.gov |

| Decanoic Acid (C10) | Unspecific Peroxygenase (UPO) | C4, C5 | 4-Oxodecanoic Acid, 5-Oxodecanoic Acid | nih.gov |

Synthetic Routes to Related Oxo-Fatty Acid Derivatives (e.g., 12-oxododecanoic acid)

The synthesis of oxo-fatty acids with the keto group at different positions, particularly at the terminal (ω) carbon, is crucial for producing valuable chemical intermediates.

ω-Oxoacids are important bifunctional molecules used as precursors for polymers and other specialty chemicals. A notable example is the synthesis of 12-oxododecanoic acid, a precursor for the monomer of Nylon-12 google.com.

A well-documented synthesis starts from vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a naturally occurring epoxidized fatty acid. The process involves two key steps:

Hydrogenation: The double bond in vernolic acid is hydrogenated to yield 12,13-epoxystearic acid google.com.

Oxidative Cleavage: The resulting epoxide is oxidized with a periodic acid. This reaction cleaves the C12-C13 bond, yielding 12-oxododecanoic acid and hexanal (B45976) google.comprepchem.com. A reported procedure achieved a 73% yield of 12-oxododecanoic acid after recrystallization prepchem.com.

Another general method for preparing ω-oxoacids is the oxidation of ω-hydroxyacids. For instance, ω-hydroxyacids can be oxidized to their corresponding ω-oxoacids using 2-Iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) chemicalbook.com.

The introduction of an oxo group in combination with other functionalities opens pathways to a diverse range of molecules. The Friedel-Crafts acylation described previously is a powerful tool for this purpose, allowing the synthesis of β,γ-unsaturated ketones from unsaturated fatty acids and various acylating agents, including dicarboxylic acid chlorides and cyclic anhydrides aocs.org.

Furthermore, ω-oxoesters can serve as building blocks for more complex heterocyclic structures. In one example, cyclic ω-oxoesters were used in an azido-Ugi reaction followed by intramolecular amide bond formation to produce 5-tetrazole substituted spirocyclic γ-lactams sciforum.net. This demonstrates the utility of oxo-fatty acid derivatives as intermediates in multicomponent reactions for creating molecularly diverse and complex products sciforum.net.

Analytical Methodologies for 5 Oxododecanoic Acid Detection and Characterization in Research Matrices

Chromatographic Techniques

Chromatography is a fundamental separation technique that is indispensable for isolating 5-oxododecanoic acid from the complex mixture of molecules present in research samples. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. For fatty acids like this compound, which have low volatility due to their polar carboxyl group, a derivatization step is typically required to convert them into more volatile esters, such as fatty acid methyl esters (FAMEs). nih.govsigmaaldrich.com This process reduces the polarity and allows for effective separation on a GC column. sigmaaldrich.com

In the context of metabolite analysis, GC-MS has been successfully employed to identify various bioactive compounds, including oxo-fatty acids, in microbial extracts. For instance, studies analyzing the metabolic products of bacteria like Staphylococcus aureus and Klebsiella pneumoniae have identified related compounds such as 10-oxododecanoic acid and other fatty acid derivatives in their methanolic extracts. ijpbms.comsciresjournals.comsemanticscholar.org These analyses demonstrate the capability of GC-MS to profile complex biological samples and identify specific oxo-fatty acids, providing a viable method for the detection of this compound as a metabolite.

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) is a premier technique for the analysis of non-volatile compounds in complex matrices, offering superior separation efficiency and highly accurate mass measurements. This method is particularly well-suited for identifying oxo-fatty acids directly from biological samples, often without the need for derivatization.

Research has demonstrated the application of LC-HRMS for the detection and quantification of various saturated oxo-fatty acids (SOFAs) in samples like cow and goat milk. Similarly, UHPLC-HRMS/MS has been used to confirm the identity of a series of ω-oxoalkanoic acids in exhaled breath condensate. The high resolution of the mass spectrometer allows for the determination of the elemental composition of the detected ions, greatly enhancing the confidence in compound identification.

| Parameter | Description | Reference |

|---|---|---|

| Chromatography System | ACQUITY UPLC I-Class | |

| Column | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) | |

| Mobile Phase A | Water with 0.1% formic acid | |

| Mobile Phase B | Methanol (B129727) with 0.1% formic acid | |

| Flow Rate | 500 µL/min | |

| Mass Spectrometer | Quadrupole time-of-flight (Q-TOF) | |

| Ionization Mode | Negative Ion Mode |

Effective sample preparation is critical to remove interfering substances and concentrate the target analytes before instrumental analysis. Common techniques for oxo-fatty acids include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation for biological fluids like plasma. To prevent the degradation of these oxidation-prone molecules, antioxidants such as butylated hydroxytoluene (BHT) are often added during the extraction process.

For GC-MS analysis, derivatization is a crucial sample preparation step. The polar carboxyl and ketone groups of this compound must be modified to increase volatility and improve chromatographic performance. nih.gov

Esterification : The most common method involves converting the carboxylic acid to a fatty acid methyl ester (FAME) using reagents like boron trichloride (B1173362) in methanol (BCl3-methanol). sigmaaldrich.com

Silylation : Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the carboxyl group into a less polar trimethylsilyl (B98337) (TMS) ester.

Dioxane Formation : A specialized method for ω-oxo-fatty acids involves derivatization to ω-dioxane derivatives. This has been shown to improve recovery rates during sample preparation, especially for shorter-chain compounds, and provides favorable GC-MS behavior for clear identification and enhanced sensitivity.

For LC-MS analysis, derivatization can also be employed to enhance ionization efficiency, though it is not always necessary. Reagents like 2-dimethylaminoethylamine (DMED) can be used to label the carboxyl group, improving detection in positive ion mode.

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Compound Identification

Mass Spectrometry-Based Detection

Mass spectrometry (MS) is the definitive detection method for the analysis of this compound, providing molecular weight information and structural details through fragmentation patterns.

Secondary Electrospray Ionization (SESI) is an ambient ionization technique that allows for the direct, real-time analysis of volatile and semi-volatile compounds in gaseous samples, such as exhaled breath, with minimal to no sample preparation. The sample vapor is ionized at atmospheric pressure by interacting with a cloud of charged droplets from an electrospray plume.

SESI coupled with high-resolution mass spectrometry (SESI-HRMS) has emerged as a powerful tool for online breath analysis, capable of detecting fatty acids at parts-per-trillion levels. This technique has been successfully used to detect complete series of ω-oxoalkanoic acids (from C5 to C15) in real-time from human breath, demonstrating its potential for non-invasive metabolic monitoring. The key advantages are the speed of analysis and the reduction of potential artifacts that can be introduced during sample collection and storage.

Mass spectrometry-based methods have enabled the identification of this compound and related oxo-fatty acids in a diverse range of biological matrices. These findings underscore the widespread presence of these compounds as products of lipid metabolism and oxidation.

Microbial Cultures : this compound has been identified as an antifungal compound produced by Lactobacillus plantarum isolated from kimchi. Other studies using GC-MS have detected related compounds, like 10-oxododecanoic acid, in extracts from Staphylococcus aureus. ijpbms.com

Exhaled Breath : Researchers have detected a series of ω-oxoalkanoic acids in exhaled breath condensate using UHPLC-HRMS/MS and in real-time using SESI-MS, pointing to their role as systemic metabolites from fatty acid oxidation pathways.

Milk : A robust LC-HRMS method identified and quantified families of free saturated oxo-fatty acids, including various isomers of oxopalmitic and oxostearic acids, in both cow and goat milk.

Thermally Treated Oils : ω-oxo-fatty acids have been quantified as their ω-dioxane-derivatives in sunflower and rapeseed oil subjected to thermal treatment, where they are formed as lipid oxidation products.

| Identified Compound(s) | Biological Matrix/Source | Analytical Technique | Reference |

|---|---|---|---|

| This compound | Lactobacillus plantarum (from Kimchi) | SPE, ESI-MS | |

| Families of oxostearic and oxopalmitic acids | Cow and Goat Milk | LC-HRMS | |

| ω-oxoalkanoic acids (C5-C15) | Human Exhaled Breath | SESI-MS, UHPLC-HRMS/MS | |

| 10-Oxododecanoic acid | Staphylococcus aureus | GC-MS | ijpbms.com |

| ω-oxo-fatty acids | Thermally Treated Sunflower and Rapeseed Oil | GC-MS (as ω-dioxane derivatives) |

Addressing Analytical Interferences in Oxo-Fatty Acid Detection

The accurate detection and quantification of oxo-fatty acids (oxo-FAs) like this compound are often complicated by analytical interferences, particularly in complex biological and environmental matrices. These interferences can arise from co-eluting substances with similar mass-to-charge ratios (m/z) or from the inherent instability of the analytes themselves.

A significant challenge in the analysis of short-chain per- and polyfluoroalkyl substances (PFAS) using low-resolution mass spectrometry is the interference from naturally occurring compounds. For instance, 3-oxododecanoic acid has been identified as a chemical interferent in the analysis of perfluorobutanoic acid (PFBA) in human placental samples. This saturated oxo-fatty acid can interfere with the quantitative ion channel for PFBA, potentially leading to inaccurate measurements. This issue is not isolated to PFBA; interferences have also been noted for perfluoropentanoic acid (PFPeA) from other fatty acid metabolites.

Strategies to mitigate these interferences include modifications to liquid chromatography (LC) conditions to improve separation and the use of high-resolution mass spectrometry (HRMS). HRMS provides more precise mass measurements, allowing for the differentiation between the target analyte and interfering compounds with very similar masses. Additionally, employing matched internal standards can help to correct for matrix effects and variations in instrument response, further improving the accuracy of quantification.

The analysis of oxylipins, a broad class of oxidized fatty acids that includes oxo-FAs, faces challenges due to their low concentrations in biological tissues and their potential for degradation. The use of antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation can help prevent the artificial formation of oxidation products. Furthermore, careful sample preparation techniques, such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE), are crucial for removing interfering substances and concentrating the analytes of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of fatty acids and their derivatives, including oxo-fatty acids like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise determination of its structure.

For oxo-fatty acids, specific NMR signals are characteristic of the functional groups present. The carbonyl group (C=O) of the keto function gives a distinctive signal in the ¹³C NMR spectrum, typically in the range of 200-215 ppm. The protons on the carbons adjacent to the carbonyl group (α-protons) exhibit characteristic chemical shifts in the ¹H NMR spectrum, usually between 2.2 and 2.6 ppm.

In a study on the ozonolysis of cyclododecene, the ¹H-NMR spectrum of the product 12-oxododecanoic acid showed a triplet at δ 9.85 ppm corresponding to the aldehydic proton and a triplet at δ 2.4-2.6 ppm for the protons adjacent to the carboxylic acid group. Although this is a different isomer, the principles of spectral interpretation are similar for this compound.

The structural elucidation of fatty acid esters of triterpenes has also relied heavily on NMR. While ¹H NMR spectra can be complex due to overlapping signals from methylene (B1212753) groups, ¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is invaluable for determining the carbon skeleton and the position of functional groups.

Challenges in NMR analysis can arise from low sample amounts, which may result in low signal-to-noise ratios, particularly for ¹³C NMR. In such cases, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-COOH) | ~11-12 | ~179 |

| C2 (-CH₂) | 2.35 (t) | ~34 |

| C3 (-CH₂) | 1.63 (quint) | ~20 |

| C4 (-CH₂) | 2.45 (t) | ~42 |

| C5 (=O) | - | ~211 |

| C6 (-CH₂) | 2.40 (t) | ~43 |

| C7-C11 (-CH₂-) | 1.2-1.4 (m) | ~23-32 |

| C12 (-CH₃) | 0.88 (t) | ~14 |

Note: This table represents predicted values and actual experimental values may vary depending on the solvent and other experimental conditions.

Metabolomics Approaches in Oxo-Fatty Acid Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an indispensable tool in oxo-fatty acid research. It allows for the comprehensive profiling of metabolites, providing insights into metabolic pathways and their alterations in various physiological and pathological states.

Metabolomic profiling, often utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), enables the detection and quantification of a wide range of metabolites, including oxo-fatty acids, in biological samples. These approaches offer the high sensitivity and selectivity required to analyze these often low-abundance molecules.

For example, a targeted lipidomics method using LC-MS/MS was developed for the comprehensive analysis of fatty acid metabolites, including oxo-fatty acids, produced by gut microbiota. This method was sensitive enough to monitor endogenous levels of these metabolites in various mouse tissues. In another study, untargeted metabolomics was used to characterize the metabolic profile of patients with left ventricular assist devices, identifying alterations in fatty acid biosynthesis.

Metabolomic studies have identified this compound in various contexts. It has been listed as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). It has also been identified in chickpea leaf exudates. In a study on the metabolic changes in Phlebopus portentosus mushrooms during low-temperature storage, various fatty acyls, including oxo-fatty acids, were detected and their levels were found to change over time.

Table 2: Examples of Oxo-Fatty Acids Identified in Metabolomics Studies

| Oxo-Fatty Acid | Biological Matrix/Source | Analytical Technique |

| 3-Oxododecanoic acid | Human placenta | HRMS/MS |

| 10-Oxo-cis-12,cis-15-octadecadienoic acid | Mouse feces, plasma, tissues | LC-MS/MS |

| 9-Oxohexadec-7-enoic acid | Marine diatom | NMR, MS |

| This compound | Chickpea leaf exudates | Not specified |

| 16-Hydroxy-10-oxohexadecanoic acid | Mushroom (Phlebopus portentosus) | LC-MS |

The integration of metabolomics with other "omics" disciplines, such as genomics, transcriptomics, and proteomics, provides a more holistic view of biological systems. This multi-omics approach allows researchers to connect changes in metabolite levels to alterations in gene and protein expression, leading to a deeper understanding of metabolic pathway regulation.

For instance, an integrated multi-omics study on methylmalonyl-CoA mutase deficiency combined whole-genome sequencing, transcriptomics, and proteomics to identify disruptions in the TCA cycle and associated pathways. Another study used a multi-omics approach to investigate the effects of non-esterified fatty acids on trophoblast metabolism, revealing that palmitate exposure was associated with an enrichment in β-oxidation pathways.

In the context of oxo-fatty acid research, multi-omics analyses can elucidate the enzymatic pathways responsible for their formation and metabolism. For example, by correlating the levels of specific oxo-fatty acids with the expression of enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450s (CYP450s), researchers can identify the key players in their biosynthesis. A multi-omics study on breast cancer pointed to the importance of oxylipin metabolism, identifying differentially expressed oxylipins and changes in the expression of genes involved in their biosynthesis. Similarly, a study on subclinical mastitis in dairy cows used a multi-omics approach to show that a herbal formula modulated intestinal microbiota and inflammation-related metabolism, including arachidonic acid metabolism.

This integrated approach is crucial for understanding the complex roles of oxo-fatty acids like this compound in health and disease, and for identifying potential biomarkers and therapeutic targets.

Q & A

Q. What experimental methodologies are recommended for detecting and quantifying 5-oxododecanoic acid in microbial cultures?

- Methodological Answer : this compound can be detected using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). For LAB cultures, metabolite extraction typically involves acidification (e.g., HCl) followed by solvent extraction (ethyl acetate or dichloromethane). GC-MS analysis requires derivatization (e.g., silylation) to enhance volatility. Quantification is achieved via calibration curves using synthetic standards. Antifungal activity assays (e.g., agar diffusion or microdilution) should be paired with analytical methods to correlate metabolite concentration with inhibition efficacy .

Q. How is this compound implicated in the antifungal mechanisms of lactic acid bacteria (LAB)?

- Methodological Answer : LAB strains like Lactiplantibacillus plantarum HD1 produce this compound as part of their antifungal metabolite repertoire. Experimental protocols involve co-culturing LAB with target fungi (e.g., Aspergillus ochraceus) and measuring inhibition zones or growth curves. Mechanistic studies may include membrane disruption assays (e.g., propidium iodide uptake) or lipid bilayer models to assess permeability changes. Synergistic effects with other metabolites (e.g., acetic acid) should be evaluated using factorial experimental designs .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, analogous oxo-fatty acids (e.g., 5(Z)-dodecenoic acid) require handling in well-ventilated areas with explosion-proof equipment (due to flammability) and personal protective equipment (PPE) such as nitrile gloves and goggles. Static discharge precautions (e.g., grounded containers) are essential during solvent-based workflows .

Advanced Research Questions

Q. How can researchers reconcile contradictory results in the antifungal efficacy of this compound across studies?

- Methodological Answer : Variability arises from strain-specific production levels, culture conditions (e.g., pH, carbon sources), and analytical sensitivity. A meta-analysis approach (e.g., using I² or H statistics) quantifies heterogeneity across studies and identifies moderators (e.g., LAB species, fungal targets). Systematic reviews should follow PRISMA guidelines, with subgroup analyses to isolate confounding factors .

Q. What strategies optimize the microbial production of this compound in LAB for scalable applications?

- Methodological Answer : Strain engineering (e.g., CRISPR-Cas9 to enhance fatty acid biosynthesis pathways) and fermentation optimization (e.g., fed-batch cultures with glycerol/polyol supplementation) can boost yields. Response surface methodology (RSM) designs evaluate interactions between variables (e.g., temperature, agitation). Downstream processing (e.g., membrane filtration) improves purity for functional studies .

Q. How does this compound interact with fungal membranes at the molecular level?

- Methodological Answer : Molecular dynamics (MD) simulations and atomic force microscopy (AFM) can model interactions between this compound and fungal lipid bilayers. In vitro assays using liposomes loaded with ergosterol (a key fungal membrane component) assess disruption kinetics. FTIR spectroscopy identifies structural changes in membrane lipids post-exposure .

Key Considerations for Experimental Design

- Reproducibility : Document culture conditions (e.g., media, temperature) and analytical parameters (e.g., GC-MS ionization settings) in detail .

- Ethical Compliance : Adhere to institutional biosafety protocols for handling bioactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.